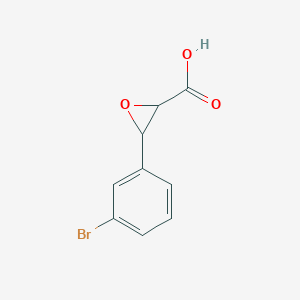

3-(3-Bromophenyl)oxirane-2-carboxylic acid

CAS No.: 1287217-71-3

Cat. No.: VC2666162

Molecular Formula: C9H7BrO3

Molecular Weight: 243.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1287217-71-3 |

|---|---|

| Molecular Formula | C9H7BrO3 |

| Molecular Weight | 243.05 g/mol |

| IUPAC Name | 3-(3-bromophenyl)oxirane-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H7BrO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) |

| Standard InChI Key | SHWHXBLSGCUWEC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)C2C(O2)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2C(O2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identification

3-(3-Bromophenyl)oxirane-2-carboxylic acid is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.06 g/mol . It possesses a unique chemical structure featuring a four-membered cyclic ether (oxirane) linked to a carboxylic acid group. The compound is registered in chemical databases with the CAS number 1287217-71-3, facilitating its identification and classification in chemical repositories .

Structural Features

The distinguishing structural characteristic of 3-(3-Bromophenyl)oxirane-2-carboxylic acid is the presence of a bromine atom at the meta position of the phenyl ring. This specific bromination pattern significantly influences the compound's chemical reactivity and potential biological properties. The oxirane ring, being highly strained due to its three-membered cyclic structure, contributes to the compound's chemical reactivity, particularly in ring-opening reactions.

Physical Properties

Due to its molecular structure, 3-(3-Bromophenyl)oxirane-2-carboxylic acid exhibits specific physical and chemical properties. The compound is classified as an irritant, according to safety classifications, indicating potential hazardous properties when handled . Its solubility characteristics and stability under various conditions are important considerations for researchers working with this compound in laboratory settings.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H7BrO3 | |

| Molecular Weight | 243.06 g/mol | |

| CAS Number | 1287217-71-3 | |

| Hazard Classification | Irritant | |

| Purity (Commercial) | ≥97% |

Synthesis Methodologies

Reaction Conditions and Optimizations

The synthesis of similar oxirane compounds has been studied extensively, providing insights into potential optimization strategies for the synthesis of 3-(3-Bromophenyl)oxirane-2-carboxylic acid. Research on the kinetics and mechanism of amine-catalyzed reactions of oxiranes with carboxylic acids offers valuable information that may be applicable to the synthesis and modification of this compound. The reaction conditions, including temperature, solvent choice, and catalyst concentration, play crucial roles in determining the yield and purity of the final product.

Chemical Reactivity and Mechanisms

Ring-Opening Reactions

The oxirane ring in 3-(3-Bromophenyl)oxirane-2-carboxylic acid is highly reactive, particularly in ring-opening reactions. These reactions typically involve nucleophiles that can attack the strained oxirane ring, leading to the formation of various derivatives. The strain energy of the three-membered ring contributes significantly to this reactivity, making it an important consideration in understanding the compound's chemical behavior.

Nucleophilic Substitution Processes

Nucleophilic substitution reactions represent an important class of transformations for 3-(3-Bromophenyl)oxirane-2-carboxylic acid. These reactions can yield arylacetic acid derivatives when the compound reacts with amines or alcohols. The presence of the bromine atom at the meta position of the phenyl ring influences the electronic distribution within the molecule, potentially affecting the regioselectivity and rate of nucleophilic substitution reactions.

Rearrangement Mechanisms

3-(3-Bromophenyl)oxirane-2-carboxylic acid can undergo rearrangement reactions, such as the tandem Meinwald rearrangement. This rearrangement has been demonstrated to be effective under microwave irradiation conditions, potentially providing access to valuable synthetic intermediates. The mechanism typically involves the migration of a substituent concurrent with the opening of the oxirane ring, resulting in structural reorganization of the molecule.

Comparative Analysis with Related Compounds

Reactivity Differences

The presence of the carboxylic acid group in 3-(3-Bromophenyl)oxirane-2-carboxylic acid, as opposed to the methyl ester in related compounds, results in different reactivity patterns. The carboxylic acid group can participate in various reactions, including esterification, amidation, and salt formation, expanding the range of transformations accessible with this compound compared to its methyl ester counterparts.

Synthesis Comparisons

The synthesis of 3-(3-Bromophenyl)oxirane-2-carboxylic acid may share common steps with the synthesis of related compounds like 2-(3-Bromophenyl)oxirane. Both compounds require the formation of the oxirane ring, although the specific reagents and conditions may differ due to the presence of the carboxylic acid functionality in the target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume